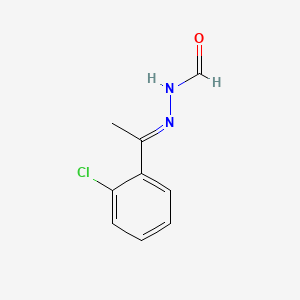
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to an ethylidene hydrazinecarboxaldehyde moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The reaction conditions may vary, but common methods include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde involves its interaction with molecular targets through its reactive functional groups The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-Chlorophenyl)ethylideneamino]formamide
- 2-Chlorobenzaldehyde derivatives
Uniqueness
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is unique due to its specific structure, which combines a chlorophenyl group with an ethylidene hydrazinecarboxaldehyde moiety
Properties
CAS No. |
133661-90-2 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]formamide |
InChI |
InChI=1S/C9H9ClN2O/c1-7(12-11-6-13)8-4-2-3-5-9(8)10/h2-6H,1H3,(H,11,13)/b12-7+ |
InChI Key |
DFGSJBMADDOJCE-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=N\NC=O)/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NNC=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















